Cholecystokinin is a peptide hormone predominantly synthesized in the I cells of the duodenum in response to fatty acids and amino acids. It is classified as a gastrointestinal hormone and is involved in digestion and appetite regulation. Gly-cholecystokinin specifically refers to a variant that includes glycine at its C-terminus, which may influence its biological activity and receptor binding characteristics.
The synthesis of Gly-cholecystokinin can be achieved through various methods:
Gly-cholecystokinin's molecular structure can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The peptide consists of a sequence that typically includes:
The molecular formula for Gly-cholecystokinin can be derived from its amino acid composition, typically resulting in a molecular weight around 800-1000 Da depending on the exact sequence.
Gly-cholecystokinin participates in various biochemical reactions:
Gly-cholecystokinin primarily functions through its interaction with specific receptors located in the gastrointestinal tract and central nervous system:
The mechanism involves G-protein coupled receptor pathways leading to intracellular signaling cascades that regulate digestive processes and appetite control.
Gly-cholecystokinin exhibits several notable physical and chemical properties:
Gly-cholecystokinin has several scientific applications:
The discovery of cholecystokinin originated in 1928 when physiologists Ivy and Oldberg identified a substance in porcine duodenal extracts that stimulated gallbladder contraction. This hormone was named "cholecystokinin" (from Greek chole: bile, kystis: sac, kinin: to move) to reflect its role in bile movement [1]. In 1943, Harper and Raper isolated another factor from intestinal mucosa termed "pancreozymin," which enhanced pancreatic enzyme secretion. Subsequent work by Jorpes and Mutt in the 1960s revealed that cholecystokinin and pancreozymin were identical, leading to the unified name "cholecystokinin" (abbreviated as cholecystokinin) [1] [7]. The characterization of cholecystokinin molecular forms culminated in 1968 when Jorpes and Mutt sequenced porcine cholecystokinin, identifying multiple bioactive peptides sharing a conserved C-terminal region [1].
Cholecystokinin exists as multiple molecular isoforms derived from a 115-amino-acid precursor, preprocholecystokinin, through tissue-specific post-translational processing. These isoforms are classified by their C-terminal modifications:
Table 1: Classification of Major Cholecystokinin Isoforms
Isoform | Length (AA) | C-Terminal Structure | Key Modification |
---|---|---|---|
Cholecystokinin-58 | 58 | Tyr(SO₃H)-Ile-Gly-Trp-Met-Asp-Phe-NH₂ | Sulfated, Amidated |
Cholecystokinin-33 | 33 | Tyr(SO₃H)-Ile-Gly-Trp-Met-Asp-Phe-NH₂ | Sulfated, Amidated |
Cholecystokinin-8 | 8 | Tyr(SO₃H)-Ile-Gly-Trp-Met-Asp-Phe-NH₂ | Sulfated, Amidated |
Glycine-Extended Cholecystokinin | Variable | -Gly-Trp-Met-Asp-Phe-Gly | Unsulfated, Glycine-extended |
The amidated isoforms (e.g., cholecystokinin-8) feature a C-terminal phenylalanine amide (-Phe-NH₂) and often a sulfated tyrosine residue at position 7 from the C-terminus. This amidation is essential for high-affinity binding to cholecystokinin-1 receptors [1] [4]. In contrast, glycine-extended cholecystokinin (Gly-cholecystokinin) retains a C-terminal glycine residue and lacks tyrosine sulfation. This precursor form constitutes a significant fraction of circulating cholecystokinin immunoreactivity but exhibits distinct receptor binding profiles [4] [6].
Post-translational modifications critically determine cholecystokinin’s receptor specificity and biological activity:
Table 2: Impact of Modifications on Receptor Affinity
Ligand | CCK-1 Receptor Affinity (Ki, nM) | CCK-2 Receptor Affinity (Ki, nM) |
---|---|---|
Sulfated Cholecystokinin-8 | 0.6–1.0 | 0.3–1.0 |
Non-Sulfated Cholecystokinin-8 | 300–500 | 0.3–1.0 |
Glycine-Extended Cholecystokinin | >1000 | >1000 |
Gastrin-17 (Sulfated) | 100–1000 | 0.3–1.0 |
Gly-cholecystokinin is an obligate intermediate in cholecystokinin biosynthesis:
Table 3: Molecular Machinery of Cholecystokinin Amidation
Component | Function | Subcellular Location |
---|---|---|
Prohormone Convertase-1/3 | Cleaves preprocholecystokinin to glycine-extended forms | Secretory vesicles |
Peptidylglycine α-Hydroxylating Monooxygenase (PHM) | Catalyzes glycine α-carbon hydroxylation | Lumen of secretory vesicles |
Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) | Cleaves hydroxyglycine to yield amidated peptide + glyoxylate | Lumen of secretory vesicles |
Tyrosylprotein Sulfotransferase | Sulfates tyrosine at position 7 | Golgi apparatus |
Table 4: Isoforms of Peptidylglycine α-Amidating Monooxygenase
Isoform | Structure | Tissue Distribution | Role in Cholecystokinin Processing |
---|---|---|---|
Membrane-Bound Peptidylglycine α-amidating monooxygenase-1 | Integral membrane protein | Neuroendocrine tissues, GI tract | Primary amidation pathway in regulated secretion |
Membrane-Bound Peptidylglycine α-amidating monooxygenase-2 | Integral membrane protein | Wide distribution | Redundant amidation function |
Soluble Peptidylglycine α-amidating monooxygenase-3 | Secreted enzyme | Circulation, extracellular fluid | May amidate circulating glycine-extended peptides |
Molecular Visualization: The structural transition from Gly-cholecystokinin to amidated cholecystokinin involves a conformational shift that optimizes the C-terminus for receptor binding. Amidated cholecystokinin-8 adopts a helix-turn-helix structure stabilized by the charged amide group, while Gly-cholecystokinin exhibits greater flexibility at its C-terminus [1] [5]. This structural difference underlies their divergent biological activities.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1